molecular formula C10H11NO B1266326 3-Phenylpyrrolidin-2-one CAS No. 6836-97-1

3-Phenylpyrrolidin-2-one

Cat. No. B1266326
CAS RN: 6836-97-1
M. Wt: 161.2 g/mol
InChI Key: BNWOFLCLCRHUTF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Phenylpyrrolidin-2-one and its derivatives involves several key strategies, including N-Vinylpyrrolidin-2-One as a precursor in the synthesis of substituted pyrrolines, showcasing the versatility of pyrrolidine derivatives in organic synthesis (Sorgi et al., 2003). Additionally, the double reduction of cyclic sulfonamides represents another approach to synthesize phenylpyrrolidin-2-yl derivatives, emphasizing the role of reductive transformations in accessing such frameworks (Evans, 2007).

Molecular Structure Analysis

The molecular structure of 3-Phenylpyrrolidin-2-one derivatives has been extensively studied, revealing that racemic and enantiopure forms adopt significantly different crystal structures. This highlights the importance of stereochemistry in the physical properties and potentially pharmacological profiles of these compounds (Krivoshein et al., 2017).

Chemical Reactions and Properties

Chemical reactions involving 3-Phenylpyrrolidin-2-one derivatives are diverse and enable the synthesis of a broad range of compounds. The use of N-Vinylpyrrolidin-2-One as a precursor for the synthesis of substituted pyrrolines through various reactions, including acylation, addition, annulation, and cyclization, demonstrates the compound's chemical versatility and reactivity (Sorgi et al., 2003).

Physical Properties Analysis

The physical properties of 3-Phenylpyrrolidin-2-one derivatives, such as melting points and solubility, can vary significantly between racemic and enantiopure forms, affecting their bioavailability and pharmaceutical properties (Krivoshein et al., 2017).

Scientific Research Applications

1. Anticonvulsant Properties

3-Phenylpyrrolidin-2-one derivatives, such as 3-ethyl-3-phenylpyrrolidin-2-one (EPP), have been studied for their anticonvulsant properties. These compounds show promising activity in animal models of drug-resistant epilepsy, indicating potential for clinical development. An extensive investigation of their structures in the solid state, including the differences between enantiopure and racemic forms, is essential to understand their pharmaceutically relevant properties (Krivoshein et al., 2017).

2. Synthesis and Catalysis

3-Phenylpyrrolidin-2-one derivatives are used in the synthesis of 4-phenylpyrrolidin-2-one through dynamic kinetic resolution (DKR) catalyzed by ω-transaminases. This process is essential for creating cyclic analogues of γ-aminobutyric acid (GABA) derivatives (Koszelewski et al., 2009).

3. Potential in Antitumor and Antimicrobial Applications

Novel antitumor and antimicrobial hydroxypyrrolidin2-ones have been synthesized using microwave-assisted methods. These compounds demonstrate significant purity, yield, and eco-friendly reaction conditions, indicating their potential in medical applications (Azmy et al., 2018).

4. Role in Drug Discovery

Derivatives of 3-phenylpyrrolidin-2-one have been identified as selective, orally active RORγt inverse agonists. These compounds show high selectivity, desirable liability, and pharmacokinetic properties in vitro, and exhibit dose-dependent inhibition of IL-17 production in mouse models (Duan et al., 2019).

5. Chemical Synthesis and Functionalization

N-phenylpyrrolidin-2-one derivatives are used in the arylation of sp3 C-H bonds without a directing group. This method, utilizing specific catalysts, has opened up new possibilities for functionalizing these compounds in the absence of directing groups (Sezen & Sames, 2005).

Safety And Hazards

The safety information for 3-Phenylpyrrolidin-2-one includes hazard statements H302, H315, H319, and H3352. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation2.


properties

IUPAC Name

3-phenylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c12-10-9(6-7-11-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNWOFLCLCRHUTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40987907
Record name 4-Phenyl-3,4-dihydro-2H-pyrrol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40987907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenylpyrrolidin-2-one

CAS RN

6836-97-1
Record name 3-Phenyl-2-pyrrolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6836-97-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyrrolidinone, 3-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006836971
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Phenyl-3,4-dihydro-2H-pyrrol-5-ol
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Record name 3-phenylpyrrolidin-2-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Prepare by the method of Example 2.2.2 using methyl 3-cyano-2-phenylpropionate to give the title compound Rf=0.20 (silica gel, ethyl acetate).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
56
Citations
AV Krivoshein, SV Lindeman, TV Timofeeva… - Chirality, 2017 - Wiley Online Library
… Very similar NH (3209–3220 cm −1 ) and C=O (1688–1700 cm −1 ) frequencies were also observed in the solid state for racemic 3-phenylpyrrolidin-2-one in KBr pellets26 and racemic …
Number of citations: 2 onlinelibrary.wiley.com
K Kulig, J Sapa, A Nowaczyk, B Filipek… - Acta Poloniae …, 2009 - ruj.uj.edu.pl
… (2R)-1-(3-Chloro-2-hydroxypropyl)-3-alkyl-3phenylpyrrolidin-2-one (9 ae) ñ general procedure To an ice-cold suspension of 60% NaH (2.6 g, 65 mmol) in 130 mL THF 3-alkyl-3-…
Number of citations: 6 ruj.uj.edu.pl
G Pagliarini, G Cignarella, E Testa - Il Farmaco; Edizione Scientifica, 1966 - europepmc.org
… Synthesis of alpha-phenyl-gamma-aminobutyric acid and of 3-phenylpyrrolidin-2-one of alpha-phenyl-gamma-butyrolactone. New method of synthesis of 1-aminopyrrolidin-2-ones] …
Number of citations: 13 europepmc.org
D Roberto, H Alper - Journal of the American Chemical Society, 1989 - ACS Publications
… in benzene, for 24 h at 85-90 C and 3.4 atm, gave l-methyl-3-phenylpyrrolidin-2-one (3, R = … l-methyl-3-phenylpyrrolidin-2-one (3, R = Ph, R' = CH3) is a valuable precursor to the alkaloid…
Number of citations: 84 pubs.acs.org
IV Kulakov, IV Palamarchuk, EB Nikolaenkova… - Chemical Papers, 2021 - Springer
… of t-BuOK results in the formation of intermediate 4-hydroxy-1-methoxy-3-phenylpyrrolidin-2-one. The desired 1-methoxy-1,5-dihydro-2H-pyrrol-2-one was obtained when using an …
Number of citations: 3 link.springer.com
K Mosford - The Column, 2018 - go.gale.com
… his work developing 3-ethyl-3-phenylpyrrolidin-2-one (EPP), an experimental anticonvulsant … studies of other compounds that are structurally related to 3-ethyl-3-phenylpyrrolidin-2-one. …
Number of citations: 0 go.gale.com
A Krivoshein, S Lindeman, V Khrustalev… - … OF PAPERS OF THE …, 2017 - openrepository.ru
Solid-state structure and absolute configuration of enantiomers of 3-ethyl-3-phenylpyrrolidin-2-one - «Национальный агрегатор открытых репозиториев российских университетов» (НОРА) …
Number of citations: 0 www.openrepository.ru
AV Krivoshein - Central Nervous System Agents in Medicinal …, 2020 - ingentaconnect.com
… The most promising structures seem to be those related to 3-ethyl-3-phenylpyrrolidin-2-one, 2-phenylbutyramide, and 2sec-butylvaleramide. The information presented in this review is …
Number of citations: 2 www.ingentaconnect.com
T Inukai, T Kano, K Maruoka - … Chemie International Edition, 2020 - Wiley Online Library
… When a 3-aryl-γ-lactam, 3-phenylpyrrolidin-2-one having an N-2,2-diarylvinyl group was used instead of 1, the benzylated product was obtained in 17 % ee (see the Supporting …
Number of citations: 17 onlinelibrary.wiley.com
G Cignarella, G Pagliarini, E Testa - Il Farmaco; Edizione Scientifica, 1966 - europepmc.org
[Chemical investigations on the behavior of phenylbutyrolactones. I. Synthesis of alpha-phenyl-gamma-aminobutyric acid and of 3-phenylpyrrolidin-2-one of alpha-phenyl-gamma-…
Number of citations: 1 europepmc.org

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